An In-depth Technical Guide to the Chemical Properties of Ovalene
An In-depth Technical Guide to the Chemical Properties of Ovalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Chemical and Physical Properties
Ovalene is a reddish-orange crystalline solid.[1][2] It is structurally similar to coronene (B32277) and is of interest in fields ranging from materials science to astrochemistry.[1][3]
General Identifiers
| Property | Value |
| Chemical Formula | C₃₂H₁₄[1] |
| Molar Mass | 398.45 g/mol [4] |
| CAS Number | 190-26-1[5] |
| IUPAC Name | Ovalene[4] |
Physical Properties
| Property | Value |
| Melting Point | 473 °C (746 K)[1] |
| Boiling Point | 456.64 °C (rough estimate)[6] |
| Density | 1.496 g/cm³[4] |
| Appearance | Reddish-orange compound[1] |
Solubility and Spectroscopic Characteristics
Ovalene is sparingly soluble in organic solvents such as benzene (B151609), toluene, and dichloromethane.[1][2] Solutions of Ovalene exhibit a characteristic green fluorescence under ultraviolet (UV) light.[1][2]
Structural and Spectroscopic Data
Crystal Structure
The crystal structure of Ovalene has been determined by X-ray diffraction. It crystallizes in the monoclinic space group P2₁/a.[1]
| Crystal System | Monoclinic |
| Space Group | P2₁/a[1] |
| Lattice Constants | a = 1.947(5) nm, b = 0.470(1) nm, c = 1.012(4) nm; β = 105.0(3)°[4] |
| Formula Units (Z) | 2[4] |
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of Ovalene has been a subject of study, with analyses of its S₁ and S₂ excited states.[7]
Infrared (IR) and Far-Infrared (FIR) Spectroscopy: The infrared spectra of Ovalene have been reported, providing insight into its vibrational modes.[8][9] Experimental and theoretical studies have been conducted to assign the observed spectral bands.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for Ovalene are not readily available in the reviewed literature. For related polycyclic aromatic hydrocarbons, NMR spectroscopy is a critical tool for structural elucidation.
Reactivity and Synthesis
The reactivity of Ovalene is characteristic of large polycyclic aromatic hydrocarbons. It can undergo reactions such as hydrogenation.[8] The synthesis of Ovalene was first reported by Clar. More recently, synthetic methods have been developed for various derivatives, including aza-ovalene and an ovalene analogue containing amide linkages, to modify its electronic and physical properties.[1][11]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of the parent Ovalene are not extensively documented in readily accessible literature. Therefore, this section provides generalized protocols for the techniques commonly used in the characterization of polycyclic aromatic hydrocarbons.
UV-Visible Spectroscopy (General Protocol)
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Sample Preparation: A dilute solution of the PAH is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
-
Blank Measurement: A cuvette is filled with the pure solvent to record a baseline spectrum.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity are determined.
Infrared Spectroscopy (General Protocol)
-
Sample Preparation: For solid samples, a KBr pellet is typically prepared. A small amount of the solid PAH is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.
-
Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups and vibrational modes of the molecule.
X-ray Crystallography (General Protocol)
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Crystal Growth: Single crystals of the PAH suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[12]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).[13][14]
Metabolic Pathway of Polycyclic Aromatic Hydrocarbons
As a polycyclic aromatic hydrocarbon, Ovalene is expected to undergo metabolic activation in biological systems, a process of significant interest in toxicology and drug development. The following diagram illustrates a generalized metabolic pathway for PAHs.
Caption: Generalized metabolic activation pathway of polycyclic aromatic hydrocarbons (PAHs).
Conclusion
Ovalene is a well-characterized polycyclic aromatic hydrocarbon with a range of interesting physical and chemical properties. Its rigid, planar structure and extended π-electron system make it a subject of ongoing research. While much is known, this guide highlights the need for more publicly available, detailed experimental protocols and specific NMR data for the parent compound to further facilitate research and development in related fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ovalene | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ovalene - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Infrared spectra of ovalene (C32H14) and hydrogenated ovalene (C32H15˙) in solid para-hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
